(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
Description
Structural Characterization of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Molecular Architecture and Stereochemical Configuration
This compound is a pyrrolidine derivative featuring a five-membered saturated nitrogen-containing ring. Its molecular formula is C₆H₁₄N₂O , with a molecular weight of 130.19 g/mol . The structure includes:
- Pyrrolidine backbone : A five-membered ring with one nitrogen atom at position 3.
- N-Methyl group : Attached to the nitrogen at position 3, rendering it a tertiary amine.
- Methoxy substituent : Located at position 4 on the pyrrolidine ring.
The stereochemistry is defined by the (3S,4S) configuration, where the substituents at positions 3 and 4 adopt specific spatial arrangements. This configuration critically influences the compound’s reactivity, solubility, and interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine ring | Saturated five-membered ring with one nitrogen atom |
| N-Methyl group | Tertiary amine at position 3 |
| Methoxy group | Oxygen-containing substituent at position 4 |
| Stereochemistry | (3S,4S) configuration ensuring chiral specificity |
Spectroscopic Identification Techniques (NMR, IR, MS)
Spectroscopy provides critical data for confirming the compound’s structure and stereochemistry.
Nuclear Magnetic Resonance (NMR)
Proton NMR reveals the environment of hydrogen atoms, while Carbon-13 NMR identifies carbon environments. Key signals include:
| Nucleus | Signal Region (ppm) | Assignment |
|---|---|---|
| ¹H | 1.0–1.5 | Pyrrolidine ring protons |
| ¹H | 2.1–2.8 | N-Methyl group protons |
| ¹H | 3.2–3.5 | Methoxy group protons (OCH₃) |
| ¹³C | 45–55 | N-Methyl carbon (quaternary) |
| ¹³C | 60–65 | Methoxy carbon (OCH₃) |
The absence of N-H signals in ¹H NMR confirms the tertiary amine nature.
Infrared Spectroscopy (IR)
IR analysis identifies functional groups:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2830 ± 10 | C-O stretch (methoxy) |
| 1250–1020 | C-N stretch (tertiary) |
The methoxy group’s symmetric C-O stretch is diagnostic, while weak C-N stretches confirm the tertiary amine.
Mass Spectrometry (MS)
MS provides molecular weight confirmation and fragmentation patterns:
| Ion (m/z) | Fragmentation Pattern |
|---|---|
| 130.19 | Molecular ion [M]⁺ |
| 115.14 | Loss of methyl group (CH₃) |
| 86.09 | Pyrrolidine ring fragmentation |
X-ray Crystallographic Analysis of Pyrrolidine Derivatives
While direct X-ray data for this compound are limited, structural insights are inferred from pyrrolidine analogs. For example:
- Bond Lengths : Pyrrolidine N-C bonds typically range from 1.45–1.50 Å , while C-O bonds in methoxy groups average 1.35–1.40 Å .
- Stereochemistry : X-ray crystallography confirms the (3S,4S) configuration by analyzing chiral centers and substituent orientations.
Comparative Crystallographic Data
| Parameter | Pyrrolidine Derivative | This compound |
|---|---|---|
| N-C Bond Length | 1.48–1.52 Å | ~1.50 Å (estimated) |
| C-O Bond Length | 1.38–1.42 Å | ~1.40 Å (estimated) |
| Ring Puckering | Envelope or twisted | Envelope conformation (predicted) |
Computational Chemistry Studies: Conformational Analysis and Electronic Structure
Computational methods elucidate the compound’s conformational preferences and electronic properties.
Conformational Analysis
Pseudorotation theory predicts pyrrolidine’s conformational flexibility. For this compound:
- Energy Minima : The (3S,4S) configuration adopts a C2 symmetry , minimizing steric clashes between substituents.
- Puckering Amplitude : ~40°, typical for pyrrolidines with bulky substituents.
Electronic Structure
Density Functional Theory (DFT) calculations reveal:
Properties
IUPAC Name |
(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCMZTOUVZUHAP-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CNC[C@@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can be achieved through chemoenzymatic methods. One approach involves the use of lipase-catalyzed enantioselective acylation reactions. For instance, starting from diallylamine, a series of reactions including ring-closing metathesis (RCM) using Grubbs’ catalyst, followed by azide reduction and methoxy group introduction, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA would yield N-oxides, while reduction with LiAlH4 would produce the corresponding alcohol.
Scientific Research Applications
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Detailed studies on its molecular pathways are still ongoing, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Methoxy-N-methylpyrrolidin-3-amine: The enantiomer of the compound, with similar but distinct biological activities.
N-Methylpyrrolidine: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxypyrrolidine: Lacks the N-methyl group, affecting its reactivity and applications.
Uniqueness
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.
Biological Activity
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry and neuropharmacology. Its unique molecular structure, characterized by a methoxy group and a methylamine group attached to a pyrrolidine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 130.19 g/mol
- Chirality : The (3S,4S) enantiomer exhibits distinct biological properties compared to its counterparts.
The compound's stereochemistry is crucial for its interaction with biological targets, influencing its pharmacological effects.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : The compound modulates neurotransmitter systems in the brain, potentially affecting mood and cognition. Its methoxy and methylamine groups facilitate binding to various molecular targets, including enzymes such as phosphodiesterase 4 (PDE4) .
- PDE4 Inhibition : Studies indicate that this compound acts as a selective inhibitor of PDE4, which is implicated in several disorders including asthma and overactive bladder. By inhibiting PDE4, the compound increases cellular levels of cyclic nucleotides, leading to smooth muscle relaxation .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's effectiveness in modulating enzyme activity:
| Study | Target Enzyme | Effect |
|---|---|---|
| Study 1 | PDE4 | Inhibition observed; potential therapeutic applications in overactive bladder |
| Study 2 | nNOS | Binding affinity assessed; implications for neurodegenerative diseases |
Case Studies
- Neuropharmacological Effects : Preliminary research suggests that this compound may influence pathways related to cognitive functions and mood regulation. Further studies are needed to elucidate specific mechanisms .
- Therapeutic Applications : The compound has been explored for its potential in treating conditions like asthma and overactive bladder due to its PDE4 inhibitory properties. Clinical trials are warranted to assess efficacy and safety profiles .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with its enantiomeric forms:
| Compound Name | Key Features |
|---|---|
| (3R,4R)-4-Methoxy-N-methylpyrrolidin-3-amine | Exhibits distinct biological activities; potential for different therapeutic applications . |
| N-Methylpyrrolidine | Lacks the methoxy group; different chemical properties affecting reactivity . |
| 4-Methoxypyrrolidine | Lacks the N-methyl group; alters reactivity and applications compared to the target compound . |
Q & A
Q. How is (3s,4s)-4-Methoxy-N-methylpyrrolidin-3-amine synthesized with stereochemical control?
The stereoselective synthesis involves asymmetric hydrogenation of a pyrroline precursor using chiral catalysts (e.g., ruthenium-based systems) to establish the (3s,4s) configuration. Subsequent N-methylation under basic conditions (e.g., cesium carbonate) introduces the methyl group. Alternative methods include enzymatic resolution to separate enantiomers post-synthesis, as seen in chiral amine separations . For example, copper(I) bromide and cesium carbonate have been used in analogous coupling reactions to ensure regioselectivity .
Q. Which spectroscopic techniques are critical for structural and stereochemical confirmation?
- NMR spectroscopy : 1H and 13C NMR identify functional groups, while 2D techniques (COSY, NOESY) confirm spatial relationships (e.g., NOE correlations between methoxy and N-methyl groups) .
- HRMS : Validates molecular formula and purity .
- FTIR : Confirms amine (N-H stretch ~3300 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
Q. What are the key reactive sites in this compound?
The secondary amine undergoes alkylation, acylation, or condensation (e.g., with isocyanates to form ureas, as shown in pyrazolopyrimidine derivatives ). The methoxy group can participate in demethylation under acidic conditions or serve as a hydrogen-bond acceptor. The pyrrolidine ring’s conformation may influence reactivity, as seen in structurally related compounds .
Advanced Research Questions
Q. How does the (3s,4s) stereochemistry influence biological activity?
Comparative studies with other stereoisomers (e.g., (3r,4r)) using in vitro binding assays or enzyme inhibition models reveal stereospecific interactions. For example, antimalarial activity in quinoline derivatives is highly dependent on substituent stereochemistry . Computational docking can predict binding affinities to targets like GPCRs or enzymes, leveraging the compound’s 3D structure .
Q. What computational methods model interactions with biological targets?
- Molecular docking : Software like AutoDock Vina uses the compound’s SMILES or InChI (e.g., from ) to predict binding modes.
- Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or protein active sites.
- QM/MM calculations : Study electronic interactions at reaction sites, such as amine protonation states .
Q. How can stereochemical purity be validated analytically?
Q. What strategies resolve contradictions in synthetic yields or selectivity?
Systematic optimization of reaction parameters (temperature, solvent, catalyst loading) is critical. For example, copper(I) bromide in improved coupling efficiency . High-throughput screening of chiral catalysts or additives (e.g., ligands for asymmetric hydrogenation) can enhance stereoselectivity .
Q. How is metabolic stability evaluated in preclinical studies?
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6 in ) or 14C-labeled compounds to track metabolic pathways.
- In vitro assays : Liver microsomes or CYP450 isoforms assess oxidation/dealkylation rates.
- LC-MS/MS : Quantifies metabolites in plasma or tissue samples .
Methodological Considerations
Q. What are best practices for handling and storage?
Store under inert gas (N2/Ar) at –20°C in desiccated conditions to prevent oxidation or hygroscopic degradation. Avoid exposure to acids, as the pyrrolidine ring may undergo ring-opening .
Q. How to design biological assays for activity screening?
- Cell-based assays : Use engineered cell lines (e.g., HEK293T for GPCR studies) with luciferase reporters.
- Enzyme inhibition : Measure IC50 via fluorescence-based kits (e.g., kinases, proteases).
- In vivo models : Rodent pharmacokinetic studies assess bioavailability and toxicity, as demonstrated in antimalarial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
